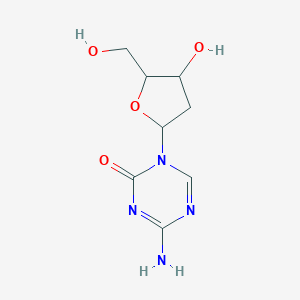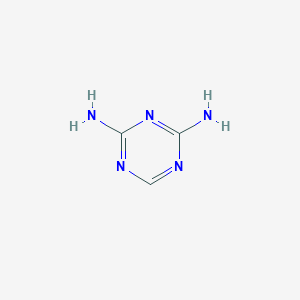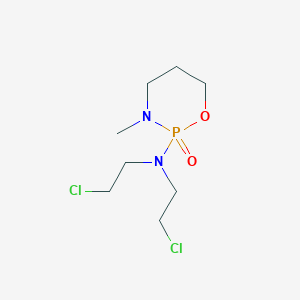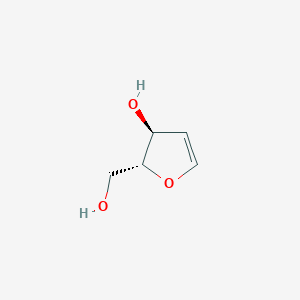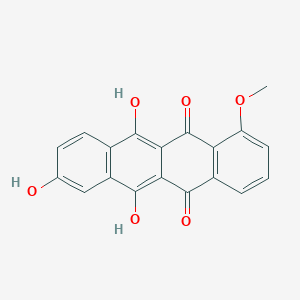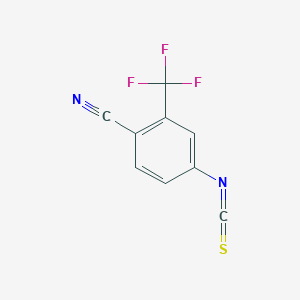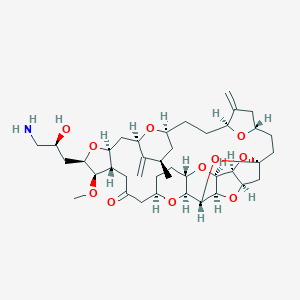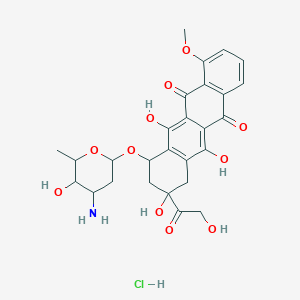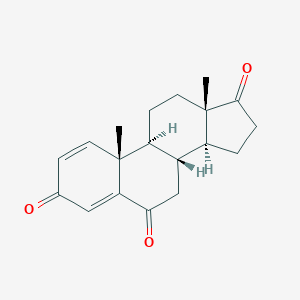
Androsta-1,4-diene-3,6,17-trione
Descripción general
Descripción
Androsta-1,4-diene-3,6,17-trione, also known as ADT, is a compound with the molecular formula C19H22O3 . It is used in the pharmaceutical industry and is known to be an aromatase inhibitor . This compound is also a metabolite of progesterone .
Synthesis Analysis
The biotransformation of cholesterol to Androsta-1,4-diene-3,6,17-trione (ADD) has been achieved by Nocardia species . The process involves the selective cleavage of the side chain of sterols, yielding androstane steroids .Molecular Structure Analysis
The molecular structure of Androsta-1,4-diene-3,6,17-trione consists of 19 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 298.376 Da and the monoisotopic mass is 298.156891 Da .Physical And Chemical Properties Analysis
Androsta-1,4-diene-3,6,17-trione has a density of 1.2±0.1 g/cm3, a boiling point of 469.6±45.0 °C at 760 mmHg, and a flash point of 203.3±23.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Aplicaciones Científicas De Investigación
1. Biotransformation of Phytosterols
- Application Summary: ADD can be bio-converted from phytosterols . This process is important as ADD is a key derivative produced in the process of steroid degradation by microorganisms .
- Methods of Application: The biotransformation is carried out by Mycobacterium sp. ZFZ, which transforms phytosterols to ADD in an oil-aqueous system . A tandem KSDD expression cassette containing strain ZFZ-2111 yielded 2.06 ± 0.09 g L −1 ADD, with a molar ratio of ADD/AD at 41.47:1.00 in 120 h .
- Results: In waste cooking oil-aqueous media, the proportion of ADD in the fermentation by ZFZ-2111 was 92% .
2. Biotransformation of Cholesterol
- Application Summary: ADD is the main product of the side-chain degradation of cholesterol, with a high conversion rate (87.2%), indicating its potential for industrial production of ADD .
- Methods of Application: The biotransformation is conducted by a newly isolated actinomycete, Gordonia neofelifaecis, which selectively degrades the side-chain of cholesterol .
- Results: At the end of transformation, the substrate cholesterol was completely consumed .
3. Synthesis of Hormone Pharmaceuticals
- Application Summary: ADD is an important precursor for the synthesis of hormone pharmaceuticals utilized for hormonal, anti-inflammatory, and anti-tumor .
- Methods of Application: De novo synthesis of this molecule .
4. Synthesis of Estradiol
- Application Summary: ADD is used in a new method for the aromatization of ring A in the synthesis of estradiol .
- Methods of Application: The method involves the microbiological degradation of the side chain .
5. Production of High-Value Bile Acids
- Application Summary: ADD can be hydroxylated in a regio- and stereospecific manner to increase its biological activity. Its derivative is also used to produce high-value bile acids .
- Methods of Application: The method involves the regio- and stereospecific hydroxylation of ADD .
6. Fragrance in Male Perfumes
- Application Summary: Androstadienone, a derivative of ADD, is commonly sold in male fragrances. It is purported to increase sexual attraction .
- Methods of Application: Androstadienone is added to male fragrances in picogram quantities .
- Results: Androstadienone has been shown to have a “significant reduction of nervousness, tension and other negative feeling states” in female subjects .
Safety And Hazards
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPQXTJWPDQYMP-IEVKOWOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993488 | |
| Record name | Androsta-1,4-diene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Androsta-1,4-diene-3,6,17-trione | |
CAS RN |
72648-46-5 | |
| Record name | Androsta-1,4-diene-3,6,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072648465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsta-1,4-diene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Oxo Boldione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HGN4ER3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



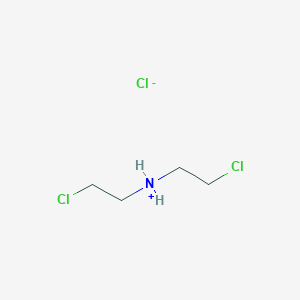
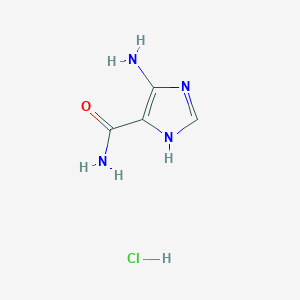
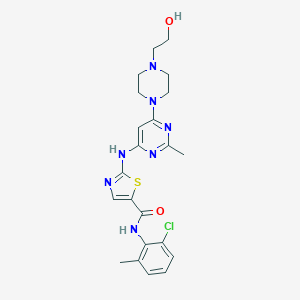
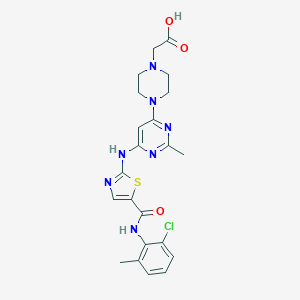
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
